1-(4-Bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione
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Overview
Description
1-(4-Bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione is an organic compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione typically involves multi-step organic reactions One common approach is to start with the bromination of a phenyl derivative, followed by the formation of the pyrazine ring through cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or electronic materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use as a drug or a material.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione: Similar structure but with a methyl group instead of an ethenyl group.
1-(4-Chlorophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
1-(4-Bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione is unique due to the presence of both the bromine and ethenyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may provide distinct properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2/c1-2-14-3-5-15(6-4-14)13-21-11-12-22(19(24)18(21)23)17-9-7-16(20)8-10-17/h2-12H,1,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNVUZPBDAQQOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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